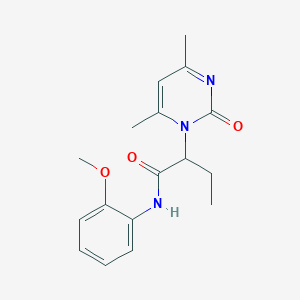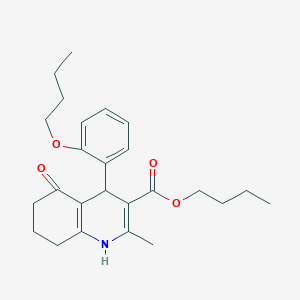
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methoxyphenyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methoxyphenyl)butanamide, also known as DM-3189, is a novel compound that has gained attention due to its potential therapeutic properties.
Mécanisme D'action
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methoxyphenyl)butanamide is believed to exert its antiproliferative effects through the inhibition of DNA synthesis and cell cycle progression. It has been shown to target thymidylate synthase, an enzyme involved in DNA synthesis, leading to the inhibition of cancer cell growth. 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methoxyphenyl)butanamide has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methoxyphenyl)butanamide has been found to induce apoptosis, or programmed cell death, in cancer cells, leading to the inhibition of cancer cell growth. It has also been shown to reduce the production of inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha), leading to its anti-inflammatory effects. 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methoxyphenyl)butanamide has been found to have low toxicity and high selectivity for cancer cells, making it a promising candidate for further development.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methoxyphenyl)butanamide has several advantages for lab experiments, including its high yield and purity, low toxicity, and selectivity for cancer cells. However, its limited solubility in aqueous solutions can pose a challenge for its use in in vivo studies. Additionally, further studies are needed to determine its pharmacokinetic and pharmacodynamic properties, as well as its potential side effects.
Orientations Futures
There are several future directions for the study of 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methoxyphenyl)butanamide. One potential avenue is the development of 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methoxyphenyl)butanamide-based therapies for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate its mechanism of action and to determine its potential side effects. Future studies may also explore the use of 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methoxyphenyl)butanamide in combination with other therapies to enhance its therapeutic effects.
Méthodes De Synthèse
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methoxyphenyl)butanamide can be synthesized through a multi-step process that involves the reaction of 2,6-dimethyl-4-hydroxypyrimidine with 2-methoxybenzoyl chloride, followed by the reaction with 4-bromobutanoyl chloride. The resulting product is purified through column chromatography to obtain 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methoxyphenyl)butanamide in high yield and purity.
Applications De Recherche Scientifique
2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methoxyphenyl)butanamide has been studied extensively for its potential therapeutic properties. It has been shown to exhibit antiproliferative activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-(2-methoxyphenyl)butanamide has been found to have anti-inflammatory and analgesic effects in animal models, suggesting its potential use in treating inflammatory diseases.
Propriétés
IUPAC Name |
2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(2-methoxyphenyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3/c1-5-14(20-12(3)10-11(2)18-17(20)22)16(21)19-13-8-6-7-9-15(13)23-4/h6-10,14H,5H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNBXVCZEXYPDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=CC=C1OC)N2C(=CC(=NC2=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4,6-dimethyl-2-oxopyrimidin-1(2H)-yl)-N-(2-methoxyphenyl)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,3-dichloro-N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5231897.png)
![2-[(2,4-dimethylphenoxy)methyl]-5-methyl-1H-benzimidazole](/img/structure/B5231906.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-(2-thienylmethyl)-4-piperidinecarboxamide](/img/structure/B5231923.png)
![N-(1-{1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-3-phenylpropanamide](/img/structure/B5231925.png)
![9-[3-(2,4-dimethylphenoxy)propyl]-9H-carbazole](/img/structure/B5231928.png)
![1'-[3-(methylthio)propyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B5231937.png)
![2-[4-(3-methoxyphenyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5231945.png)

![2-bromo-4-chloro-1-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5231976.png)

![methyl 4-[4-(diethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5231998.png)
![2-[(2-amino-2-oxoethyl)thio]-N-(4-butylphenyl)acetamide](/img/structure/B5232007.png)
![N-(1-{1-[(1-ethyl-1H-indol-3-yl)methyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B5232010.png)
![N-[(5-methyl-2-furyl)methyl]-5-{[4-(2-pyrimidinyl)-1,4-diazepan-1-yl]carbonyl}-2-pyridinamine](/img/structure/B5232017.png)